Cobalt(II) carbonate

Descripción

Significance in Contemporary Materials Science and Chemical Engineering Research

Cobalt(II) carbonate is a compound of significant interest in modern materials science and chemical engineering due to its role as a precursor and active material in several advanced applications.

Energy Storage: Transition metal carbonates, including CoCO₃, have garnered substantial interest as potential anode materials for lithium-ion batteries (LIBs) because of their high theoretical capacity. alfa-chemistry.com Research has focused on overcoming the inherent poor electronic conductivity and volume changes during cycling by creating composites, such as with graphene, to enhance electrochemical performance. alfa-chemistry.com In these composites, graphene forms a conductive network that facilitates electron transport, while pulverization of the CoCO₃ shortens the ion diffusion path, leading to higher capacity and better rate performance. alfa-chemistry.com

Beyond LIBs, cobalt carbonate is a precursor for cobalt oxides (like Co₃O₄) and hydroxides, which are extensively studied as electrode materials for supercapacitors. csu.edu.cnmdpi.comrsc.org These materials exhibit pseudocapacitance, a phenomenon based on fast and reversible faradaic reactions at the electrode surface, which can yield significantly higher energy storage than traditional carbon-based capacitors. rsc.orgresearchgate.net The morphology of the cobalt oxide, which is influenced by the precursor, is crucial for its electrochemical performance. bu.edu.eg For instance, cobalt carbonate hydroxide (B78521) (Co₂(OH)₂CO₃) nanocrystals synthesized as 2D nanosheets show superior area capacitance and cycling performance in supercapacitors compared to 1D nanowires, a difference attributed to more efficient electron transfer and reaction kinetics. nih.gov

Catalysis: this compound is a precursor for various catalysts. chemicalbook.comwikipedia.org For example, its hydrate (B1144303) form can be used to synthesize catalysts like Co₃O₄/MgO and Co₃O₄/Al₂O₃, which are effective in the hydrogenation of cinnamaldehyde (B126680). sigmaaldrich.com Cobalt-based catalysts are also investigated for CO₂ hydrogenation, where the interaction between cobalt and support materials can promote the formation of reaction intermediates like carbonates and formates. mdpi.com Furthermore, novel cobalt complexes derived from reactions involving cobalt precursors are being developed for the efficient conversion of CO₂ into valuable cyclic carbonates under mild conditions. mdpi.com

Other Applications: In the ceramics and glass industry, this compound is used as a coloring agent and for making cobalt pigments, famously producing blue colors in glazes and glass upon firing. laboratorynotes.comnih.govsolubilityofthings.com It is also an important intermediate in hydrometallurgy, particularly for recovering cobalt from spent LIBs. mdpi.comvtc.edu.hk Simple and environmentally friendly hydrometallurgical processes have been developed to selectively precipitate cobalt as CoCO₃ from leaching solutions of spent batteries, which can then be reused to regenerate active cathode materials like LiCoO₂. mdpi.com

Historical Trajectories and Evolution of Academic Inquiry into this compound Systems

The history of cobalt compounds predates the formal discovery of the element. For centuries, cobalt compounds were used to impart a rich blue color to glass, glazes, and ceramics. wikipedia.orginstitut-seltene-erden.de Evidence of its use has been found in Egyptian sculptures, ancient Persian jewelry, and Chinese ceramics from the Tang and Ming dynasties. wikipedia.org During the Middle Ages, the ore, which gave off noxious fumes when heated due to its arsenic content, was named after "kobold," the German word for goblin, by miners who believed it to be bewitched silver ore. institut-seltene-erden.de

The element cobalt was officially discovered around 1735 by Swedish chemist Georg Brandt, who demonstrated it was a new element distinct from bismuth. wikipedia.orginstitut-seltene-erden.de Brandt showed that compounds of this new metal were the source of the blue color in glass. wikipedia.org This marked the beginning of formal scientific inquiry into cobalt and its compounds.

Early academic work focused on the extraction of cobalt and the use of its compounds, including the carbonate form, as pigments. institut-seltene-erden.de The naturally occurring mineral form, sphaerocobaltite (CoCO₃), was a subject of mineralogical studies. chemicalbook.com

In the 20th and 21st centuries, research on this compound evolved significantly, driven by new technological demands. Academic inquiry shifted towards its synthesis, characterization, and application in advanced materials. Research has explored various synthesis methods to control the morphology and particle size of CoCO₃, such as hydrothermal synthesis and precipitation reactions, as these properties are critical for its performance as a precursor. bu.edu.egresearchgate.netalfa-chemistry.com For example, hydrothermal methods have been used to create submicrometer crystalline particles of CoCO₃ with different morphologies by using various cobalt salts and urea (B33335). bu.edu.eg The thermal decomposition of CoCO₃ to form cobalt oxides has been studied in detail, as this is a key step in preparing materials for catalysis and energy storage. csu.edu.cnanswers.com Recent research has also focused on its role in environmental applications, such as the recovery of valuable metals from spent batteries, reflecting a growing emphasis on circular economy principles. mdpi.comvtc.edu.hk

Scope and Interdisciplinary Relevance of this compound Studies

The study of this compound is inherently interdisciplinary, spanning chemistry, materials science, geology, and environmental science.

Inorganic Chemistry: The synthesis, structure, and reactivity of CoCO₃ are fundamental topics in inorganic chemistry. laboratorynotes.com It is prepared by reacting a soluble cobalt(II) salt with a soluble carbonate or bicarbonate. wikipedia.orgwikipedia.org It adopts a calcite-like crystal structure with cobalt in an octahedral coordination geometry. laboratorynotes.comwikipedia.org Its reaction with acids to form cobalt salts and its thermal decomposition to cobalt oxides are key chemical properties that are widely utilized. laboratorynotes.comwikipedia.organswers.com

Materials Science: As a precursor, CoCO₃ is central to the development of a wide range of materials. laboratorynotes.com Its conversion to cobalt oxides (CoO and Co₃O₄) is crucial for creating electrodes for LIBs and supercapacitors. alfa-chemistry.comcsu.edu.cnresearchgate.net The ability to control the morphology of the final oxide material by carefully controlling the synthesis of the carbonate precursor is a major area of research. bu.edu.eg It is also used to create pigments for ceramics and coatings. americanelements.com

Geology and Mineralogy: In geology, CoCO₃ is studied as the mineral sphaerocobaltite. chemicalbook.com Understanding its formation and occurrence helps in identifying cobalt ore deposits. The study of related minerals like cobaltocalcite (a cobalt-bearing variety of calcite) and cobalt carbonate hydroxides provides insights into the geochemistry of cobalt. wikipedia.orgnih.gov

Environmental Science and Hydrometallurgy: this compound plays a significant role in the recycling of cobalt, a critical and valuable element. nih.gov Hydrometallurgical processes are being developed to efficiently recover cobalt from spent LIBs by precipitating it as CoCO₃. mdpi.comvtc.edu.hk This addresses both environmental concerns about battery waste and the economic need to secure supplies of cobalt. mdpi.com Research is also exploring its potential for environmental remediation due to its ability to adsorb heavy metals. stanford.edu

Research Findings and Data

Physical and Chemical Properties of this compound

The properties of this compound can vary between its anhydrous and hydrated forms.

| Property | Anhydrous (CoCO₃) | Hydrated (CoCO₃·xH₂O) |

| Molar Mass | 118.941 g/mol wikipedia.org | Varies with hydration |

| Appearance | Pink/red rhombohedral crystals or powder laboratorynotes.comnih.gov | Pink or red crystalline powder |

| Density | 4.13 g/cm³ wikipedia.org | Varies |

| Melting Point | Decomposes at 427 °C wikipedia.org | Decomposes at 140 °C (hexahydrate) wikipedia.org |

| Solubility in Water | 0.000142 g/100 mL (at 20 °C) wikipedia.org | Insoluble |

| Solubility Product (Ksp) | 1.0 × 10⁻¹⁰ wikipedia.org | - |

| Crystal Structure | Rhombohedral (Calcite-like) laboratorynotes.comwikipedia.org | Trigonal (hexahydrate) wikipedia.org |

| Refractive Index (n_D) | 1.855 wikipedia.org | - |

This table is interactive. You can sort and filter the data.

Selected Research on this compound Precursors in Energy Storage

Recent studies highlight the importance of controlling the structure of cobalt carbonate-derived materials for electrochemical applications.

| Precursor/Derived Material | Application | Key Finding | Specific Capacitance/Performance |

| CoCO₃/Graphene Composite | Li-ion Battery Anode | Graphene network enhances electron transport and rate capability. alfa-chemistry.com | Higher capacity and better cycle performance compared to bare CoCO₃. alfa-chemistry.com |

| 2D Co₂(OH)₂CO₃ Nanosheets | Supercapacitor | 2D structure provides short ion transfer paths and low electron transfer resistance. nih.gov | 2.15 F cm⁻² at 2 mA cm⁻²; 96.2% retention after 10,000 cycles. nih.gov |

| 1D Co₂(OH)₂CO₃ Nanowires | Supercapacitor | 1D structure has a larger band gap and less efficient electron transfer compared to 2D sheets. nih.gov | 1.15 F cm⁻² at 2 mA cm⁻²; 90.1% retention after 10,000 cycles. nih.gov |

| Co₃O₄ from Co(OAc)₂ | Supercapacitor | Flower-like microsphere morphology. mdpi.com | 640 F·g⁻¹ at 1 A·g⁻¹. mdpi.com |

| Modified Co₃O₄ | Supercapacitor | Surface modification with phosphate (B84403) ion groups enhances electrochemical performance. mdpi.com | 1140 F·g⁻¹ at 1 A·g⁻¹, an improvement of 78.1%. mdpi.com |

| Regenerated LiCoO₂ from CoCO₃ | Li-ion Battery Cathode | CoCO₃ recovered from spent LIBs can be used to synthesize high-performance flower-like LiCoO₂. mdpi.com | Initial charge capacity of ~145 mAh·g⁻¹, comparable to commercial materials. mdpi.com |

This table is interactive. You can sort and filter the data.

Structure

3D Structure of Parent

Propiedades

Número CAS |

7542-09-8 |

|---|---|

Fórmula molecular |

CH2CoO3 |

Peso molecular |

120.958 g/mol |

Nombre IUPAC |

carbonic acid;cobalt |

InChI |

InChI=1S/CH2O3.Co/c2-1(3)4;/h(H2,2,3,4); |

Clave InChI |

ZJRWDIJRKKXMNW-UHFFFAOYSA-N |

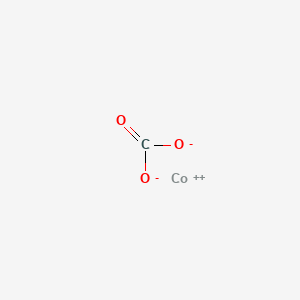

SMILES |

C(=O)([O-])[O-].[Co+2] |

SMILES canónico |

C(=O)(O)O.[Co] |

Color/Form |

Red powder or rhombohedral crystals Pink rhombohedral crystals |

Densidad |

4.2 g/cu cm |

melting_point |

280 °C (decomposes) Red-violet crystals; MP: decomposes; Decomposes in hot water; soluble in acids; insoluble in cold water /Cobalt(II) carbonate, basic/ |

Descripción física |

Dry Powder; Water or Solvent Wet Solid Red solid; [Merck Index] Pink powder, insoluble in water; [MSDSonline] |

Solubilidad |

In water, 0.00014 g/100 g water at 20 °C Almost insoluble in water 0.18 parts by wt (of formula wt)/100 parts of water by wt at 15 °C Almost insoluble in alcohol, methyl acetate Insoluble in ethanol |

Origen del producto |

United States |

Crystallographic and Structural Investigations of Cobalt Ii Carbonate Systems

Crystal Systems and Space Group Determination

The crystal structure of cobalt carbonate minerals varies depending on factors such as the size of the metal ion and the presence of water. Carbonate minerals can exhibit hexagonal rhombohedral, orthorhombic, or monoclinic crystal systems. bu.edu.eg Anhydrous cobalt(II) carbonate (CoCO₃) typically crystallizes in a rhombohedral structure, belonging to the hexagonal system with the space group R3̅c (No. 167). nih.govnist.govmaterialsproject.org Its lattice parameters have been reported for the hexagonal setting as a = 4.633 Å, b = 4.633 Å, c = 14.998 Å, α = 90°, β = 90°, and γ = 120° at 299 K. nih.gov The mineral form of cobalt carbonate, spherocobaltite, also exists in a rhombohedral structure. geeksforgeeks.orgarizona.edu

Hydrated forms of cobalt carbonate, such as this compound hydrate (B1144303) (CoCO₃·xH₂O), can exhibit different crystal systems. This compound hexahydrate is reported to be trigonal. geeksforgeeks.org Some studies on hydrated phases suggest a monoclinic structure with space group C2/m. benchchem.com

Cobalt carbonate hydroxide (B78521), Co₂(CO₃)(OH)₂, a related compound, has been investigated, and its detailed crystal structure was not definitively known for some time. researchgate.netx-mol.comarxiv.org Investigations using density functional theory (DFT) simulations and powder X-ray diffraction (PXRD) have considered possible monoclinic phases based on the malachite and rosasite structures. researchgate.netx-mol.comarxiv.org An orthorhombic phase, viewed as a parent structure for the monoclinic phases, and a triclinic phase, similar to kolwezite, have also been considered. researchgate.netx-mol.comarxiv.org The best fit to PXRD data for Co₂(CO₃)(OH)₂ has been obtained using a rosasite model, which is monoclinic with space group P112₁/n. researchgate.netx-mol.comarxiv.org Another study on synthetic Co₂(OH)₂CO₃ found it to be isomorphous with malachite and crystallizing in a monoclinic system with space group P2₁/a (No. 14). cambridge.org

Polymorphism and Phase Transformations in this compound Hydroxides

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is observed in cobalt carbonate hydroxide systems. Co₂(CO₃)(OH)₂ can exist in structures analogous to the minerals malachite (Cu₂(CO₃)(OH)₂) and rosasite (Cu₁.₅Zn₀.₅CO₃(OH)₂). researchgate.netx-mol.comarxiv.orgresearchgate.net DFT simulations suggest that the rosasite-like and malachite-like phases of Co₂(CO₃)(OH)₂ are two distinct local minima on the potential energy landscape, with nearly degenerate energies. researchgate.netx-mol.comarxiv.org Orthorhombic and triclinic structures were predicted to be unstable, transforming to the malachite phase without energy barriers upon relaxation. researchgate.netx-mol.comarxiv.org

The relationship between the rosasite and malachite phases of Co₂(CO₃)(OH)₂ can be described as polytypism, where the structures differ in their stacking sequences of two-dimensional motifs. researchgate.netx-mol.comresearchgate.net The similar calculated stabilities of these polytypes suggest that stacking disorder could contribute to discrepancies observed in PXRD data. researchgate.netx-mol.com

Phase transformations in cobalt-rich carbonates, particularly in the presence of calcium, have been studied. These transformations often involve the initial formation of amorphous or poorly crystalline hydrated phases that evolve into crystalline and anhydrous phases through dissolution and re-precipitation mechanisms upon aging. uniovi.es Amorphous cobalt hydroxide carbonate (Co₂(CO₃)(OH)₂·H₂O) can transform into crystalline Co₂(CO₃)(OH)₂. uniovi.es This transformation from an amorphous to a crystalline phase can be delayed by factors such as a lower initial Co/Ca ratio. uniovi.es The crystallization of cobalt hydroxide carbonate at room temperature from an amorphous phase in aqueous solution has been observed to result in a rosasite-type crystal structure. goldschmidtabstracts.info

Structural Elucidation via X-ray Diffraction (XRD) and Advanced Rietveld Refinement Methods

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the crystal structure of cobalt carbonate systems. cambridge.org The intensities of sharp diffraction peaks in XRD patterns indicate good crystallinity of the obtained product. bu.edu.eg

Advanced methods like Rietveld refinement are crucial for detailed structural analysis from powder XRD data. cambridge.orgscielo.brshimadzu.com Rietveld refinement allows for the analysis of crystal structures in both single-component and multi-component samples. shimadzu.com This method refines structural parameters by fitting a calculated diffraction pattern to the experimental data. cambridge.orgshimadzu.com Parameters refined can include background, scale, profile, microstructure, texture, and atomic parameters. cambridge.org

Studies on Co₂(CO₃)(OH)₂ have utilized Rietveld refinement to analyze PXRD data. While DFT simulations predicted both malachite-like and rosasite-like structures as stable, Rietveld refinement of experimental PXRD data showed a better fit with the rosasite structure model (monoclinic, space group P112₁/n) compared to the malachite model. researchgate.netx-mol.comarxiv.orgresearchgate.net However, some discrepancies between the experimental data and the rosasite model fit suggest potential stacking disorder. researchgate.netx-mol.com

Rietveld refinement has also been applied to study the structural transformations of related cobalt oxides, such as Co₃O₄, obtained from cobalt carbonate precursors. scielo.br This technique can determine structural parameters like lattice constants, space group, and atomic positions. scielo.brshimadzu.com For instance, Rietveld refinement confirmed that Co₃O₄ crystallizes in a spinel structure with space group Fd-3m. scielo.br

Analysis of Local Atomic Environments and Coordination Geometry within the Crystal Lattice

In anhydrous CoCO₃, which crystallizes in a rhombohedral structure, the cobalt ions are octahedrally coordinated to oxygen atoms from the carbonate groups. The structure is related to that of calcite.

For cobalt carbonate hydroxide, Co₂(CO₃)(OH)₂, the structure features puckered layers of octahedra connected by bridging carbonate groups. researchgate.net These octahedra represent the coordination environment around the cobalt ions. Studies on related carbonate hydroxide minerals with rosasite or malachite structures also describe these layered arrangements of octahedra. researchgate.net

In a different cobalt-containing compound, [Carbonatotetraamminecobalt(III)] iodide ([Co(NH₃)₄CO₃]I), the central cobalt cation is coordinated by four ammonia (B1221849) ligands and a carbonate anion in a distorted octahedral geometry. mdpi.com The carbonate ion forms a four-membered symmetric planar chelate ring. mdpi.com The Co-N distances in this complex are comparable to those found in other cobalt(III) amine complexes. mdpi.com The carbonate ion geometry deviates from ideal, showing both short (double-bond character) and long (single bond character) C-O bonds. mdpi.com While this specific example is a complex, it illustrates how coordination geometry around cobalt can be analyzed.

Analysis of local structure using techniques like X-ray absorption fine structure spectroscopy (XAFS) and pair distribution function (PDF) analysis can provide insights into the atomic arrangement and disorder, even in amorphous or poorly crystalline phases. benchchem.comdigitellinc.com PDF analysis can help resolve local structural disorder. benchchem.com

Fundamental Mechanisms of Crystal Growth and Morphological Evolution

The crystal growth and morphological evolution of cobalt carbonate and related compounds are influenced by various factors, including synthesis methods and reaction parameters. Understanding these mechanisms is crucial for controlling the size, shape, and structure of the resulting particles. The precipitation behavior in systems containing cobalt and carbonate ions, along with other cations like calcium, involves the formation and transformation of different solid phases. uniovi.es

Influence of Reaction Parameters on Particle Size and Shape

Reaction parameters such as stirring speed, reaction temperature, and pH value significantly influence the nucleation and growth of cobalt carbonate particles, affecting their primary and secondary particle morphology and agglomeration. researchgate.net

Studies on the continuous carbonate precipitation of CoCO₃ have shown that parameters like the concentration of ammonium (B1175870) carbonate, process pH, and feeding rate of the cobalt chloride solution impact the density and particle size of the product. nih.govnih.gov Optimal conditions have been identified to achieve small particle sizes and high densities. nih.govnih.gov For example, using an initial concentration of NH₄HCO₃ solution of 60 g/L, a pH of 7.15–7.20, and a feeding rate of cobalt chloride of 2 L/h resulted in CoCO₃ particles with an apparent density of 1.27 g/cm³ and a tap density of 1.86 g/cm³, with an approximate particle size of 4.4 µm. nih.govnih.gov

Temperature is another important factor affecting precipitation. researchgate.net Increasing the reaction temperature can lead to higher crystallinity of CoCO₃ and an increase in the abundance of needle-shaped particles. researchgate.net Higher temperatures can also promote the formation of cobalt carbonate hydrate. researchgate.net

The concentration of carbonate ions, which is directly influenced by the reaction pH, affects the nucleation and growth of crystalline precipitates. researchgate.net The stirring speed also plays a role in the morphology and stacking of particles. researchgate.net

The use of surfactants or additives can also influence the size and shape of cobalt carbonate nanocrystals. scirp.orgscirp.org Studies have shown that the weight of the surfactant and precipitation time can impact crystallite size. scirp.orgscirp.org Surfactants can help control the shape and structure of the precipitate, leading to smaller crystallite sizes. scirp.orgscirp.org

Data on the influence of stirring speed on physicochemical properties of cobalt carbonate include apparent density, FSSS particle size, specific surface area, and chloride ion concentration. researchgate.net

Table 1: Influence of Stirring Speed on Cobalt Carbonate Properties

| Stirring Speed (rpm) | Apparent Density (g/cm³) | FSSS Particle Size (µm) | Specific Surface Area (m²/g) | Chloride Ions (ppm) |

| 100 | 0.74 | 2.55 | 100.69 | 19 |

| 150 | 0.83 | 2.99 | 56.21 | 356 |

Data extracted from Search Result researchgate.net. Note: This table presents data from a specific study and conditions.

The concentration of cobalt and carbonate solutions, as well as the flow rate, have been found to have a significant effect on the size of cobalt carbonate nanoparticles synthesized via precipitation. sci-hub.ru

Anisotropic Growth Phenomena and Formation of One-Dimensional Nanostructures

Anisotropic crystal growth, where growth rates vary along different crystallographic directions, is a key phenomenon in the formation of one-dimensional (1D) nanostructures such as nanowires and nanorods in cobalt carbonate systems. psu.educhinayyhg.comacs.org Controlling anisotropic growth is a priority for designing and synthesizing 1D nanostructures. chinayyhg.com

In the continuous carbonate precipitation of CoCO₃, the crystal has been shown to grow fastest along the (110) facet orientation, which acts as the dominant growth surface and determines the final nanosheet morphology of the primary particles. nih.govnih.gov The unit cell, which has a hexagonal structure in the horizontal direction, grows horizontally along the (110) facet. nih.govnih.gov Multiple unit cells (20–35) are stacked along the c-axis in the thickness direction. nih.govnih.gov These nanosheet primary particles can then agglomerate into denser spherical secondary particles. nih.govnih.gov

One-dimensional cobalt carbonate hydroxide nanostructures can be synthesized by controlling anisotropic crystal growth. psu.edu Hydrothermal processes and liquid-phase precipitation are reported as powerful strategies for shape control, favoring the formation of 1D structures. chinayyhg.com Synthetic parameters, including temperature, acidity/basicity, and the type of template or additive, play essential roles in determining the final morphology and inducing anisotropic growth. chinayyhg.com

Examples of 1D cobalt carbonate hydroxide nanostructures include nanowires and nanorods. psu.educhinayyhg.comnih.govacs.orgrsc.org Layered cobalt hydroxide carbonate nanowires have been synthesized using homogeneous precipitation methods with urea (B33335) and templating agents. rsc.org These nanowires can have widths of tens of nanometers and lengths greater than several micrometers. rsc.org

Bio-inspired approaches combining confinement and structure-directing additives have also been explored for preparing 1D basic cobalt carbonate morphologies with different aspect ratios and nanostructures. acs.orgresearchgate.net Precipitation within confined spaces, such as polycarbonate membranes, can lead to the formation of needle-like rods or smooth fibers depending on the polyelectrolyte concentration and chain length. acs.orgresearchgate.net

The morphology of cobalt hydroxide carbonate can strongly resemble that of minerals from the rosasite mineral group, which are often fibrous in nature. psu.edu The layered crystal structure of precursors like Co₂(CO₃)(OH)₂ can favor the development of lamellar morphology, which can be approximately maintained after transformation into cobalt oxide. geoscienceworld.org

Table 2: Examples of 1D Cobalt Carbonate/Hydroxide Nanostructures

| Material | Morphology | Synthesis Method | Key Factors Influencing Morphology | Reference |

| CoCO₃ | Nanosheets (primary) | Continuous Liquid Precipitation | NH₄HCO₃ concentration, pH, feeding rate, anisotropic growth along (110) | nih.govnih.gov |

| Co(CO₃)₀.₅(OH)·0.11H₂O | Nanowires | Hydrothermal Process | Sodium hydroxide, formaldehyde (B43269) as mineralizers | psu.edu |

| Cobalt nitrate (B79036) carbonate hydroxide hydrate | Nanowires | Hydrothermal Process | Sodium hydroxide, formaldehyde as mineralizers | nih.gov |

| Basic cobalt carbonate | Rods, Fibers | Bio-inspired Precipitation | Confinement, structure-directing polyelectrolyte (PAA) concentration/chain length | acs.orgresearchgate.net |

| Layered cobalt hydroxide carbonate | Nanowires | Homogeneous Precipitation (urea) | Templating agents (dodecyl sulfate (B86663) assemblies) | rsc.org |

| Cobalt hydroxide carbonate | Nanorods, Nanosheets, Nanocubes | Hydrothermal Reaction | Cobalt source (CoCl₂ vs. Co(NO₃)₂), temperature, reaction time, CTAB | researchgate.net |

| Cobalt hydroxide carbonate | Fibrous | Hydrothermal Process | Urea, Na₃PO₄ | scispace.com |

This table summarizes information from various sources regarding the synthesis and morphology of 1D cobalt carbonate/hydroxide structures.

The formation of these anisotropic structures is a result of controlled growth rates on different crystal facets, driven by synthesis conditions and the presence of growth-directing agents.

Advanced Spectroscopic Characterization of Cobalt Ii Carbonate

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides crucial information about the molecular structure and bonding within Cobalt(II) carbonate. These techniques probe the vibrational modes of the carbonate anion and its interaction with the cobalt cation.

Studies on cobalt hydroxy carbonate, a related compound, have identified characteristic bands in the infrared spectrum. Bands observed at 633, 677, and 741 cm⁻¹ are assigned to the ν₄ (CO₃)²⁻ bending modes. psu.edu An intense sharp infrared band at 830 cm⁻¹ is assigned to the ν₂ bending modes of the (CO₃)²⁻ units, with a second band observed at 820 cm⁻¹. psu.edu In the Raman spectrum of cobalt hydroxy carbonate, a low-intensity band at 755 cm⁻¹ is assigned to the ν₄ (CO₃)²⁻ bending mode. psu.edu Other Raman bands at 445, 521, and 559 cm⁻¹ are attributed to Co-O stretching vibrations. psu.edu

For cobalt carbonate hexahydrate (CCH), the peak center in the infrared spectrum at 3500 cm⁻¹ is ascribed to the stretching modes of the O-H group of water molecules. researchgate.net Peaks at 686 and 968 cm⁻¹ are designated to the in-plane and out-of-plane bending vibrations of CO₃²⁻. researchgate.net The Raman peaks of CCH at 691 and 1087 cm⁻¹ belong to carbonate ions, and Raman modes at 481 cm⁻¹ are attributed to the Co-O vibration modes. researchgate.net

FTIR spectra of CoCO₃ nanoparticles have revealed characteristic peaks around 1410 cm⁻¹, corresponding to vibrations of the carbonate group. researchgate.net These vibrational modes tend to disappear as temperature increases due to the decomposition of the metal carbonate into metal oxide and CO₂. researchgate.net

These vibrational spectroscopic studies provide valuable insights into the presence and coordination of the carbonate group and the nature of the Co-O bonds in this compound and related cobalt carbonate phases.

Electron Microscopy Techniques for Microstructure and Nanostructure Analysis (SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology, size, and structure of this compound particles at the micro and nanoscale.

SEM analysis of cobalt carbonate precipitates has shown crystallite sizes greater than 100 nm, often appearing with irregular shapes. scirp.orgscirp.org The use of surfactant agents during synthesis can influence the shape and size of the generated crystallites. scirp.orgscirp.org SEM images have revealed agglomeration of obtained nanocrystals, potentially due to drying conditions. scirp.orgscirp.org

Studies on synthesized cobalt hydroxy carbonate, related to the rosasite mineral group, have shown fibrous morphology with bundles of fibers on the micron scale in length and nanoscale in width, as observed by SEM. psu.edu This fibrous habit is a significant feature of rosasite minerals. psu.edu

SEM and high-resolution transmission electron microscopy (HR-TEM) results on CoCO₃ prepared by a continuous carbonate precipitation method demonstrated that the primary particle morphology was nanosheet-like. mdpi.com The unit cell of cobalt carbonate, with a hexagonal structure in the horizontal direction, was found to grow horizontally along the (110) facet orientation. mdpi.com Sheet-shaped particles were observed to agglomerate into dense spherical secondary particles. mdpi.com The thickness of these sheet-shaped particles was measured to be between 30 and 50 nm using HR-TEM. mdpi.com

Liquid-phase scanning transmission electron microscopy (LPSTEM) has been used to study the growth kinetics of amorphous CoCO₃ nanoparticles. acs.orgru.nl These studies have shown that volume creation is driven by nucleation, likely through the aggregation of primary particles that are individually below the detection limit of LPSTEM. ru.nl

TEM images have also been used to characterize cobalt carbonate hydroxide (B78521) superstructures. researchgate.net

These microscopy techniques are vital for understanding how synthesis conditions influence the physical form of this compound, from micro-sized irregular particles to nanosheets and fibrous structures.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of elements present on the surface of a material. For this compound, XPS can help determine the oxidation state of cobalt and the chemical environment of carbon and oxygen.

XPS analysis of a cobalt hydroxy carbonate compound showed two bond energies for cobalt and three for oxygen. psu.edu Specifically, O 1s values were found at 530.9, 531.7, and 529.7 eV, attributed to oxide, carbonate, and an unknown oxygen species, respectively. psu.edu The binding energy value for carbonate oxygen was reported around 531.7 eV. psu.edu

In studies of cobalt carbonate hydroxide hydrate (B1144303), the Co 2p spectrum displayed major peaks at 781.2 and 797.1 eV, corresponding to the Co 2p₃/₂ and Co 2p₁/₂ peaks. mdpi.com Sub-peaks at 785.8 and 803 eV indicated the presence of Co²⁺ in the sample. mdpi.com The C 1s peak at 284.9 eV was deconvoluted into components corresponding to C-C, C-OH, C-O-C, and CO₃²⁻ at 284.9, 286.5, 287.1, and 289.7 eV, respectively. mdpi.com The peak at 289.7 eV specifically represented the presence of CO₃²⁻, mainly derived from the formation of cobalt carbonate hydroxide hydrate. mdpi.com

XPS studies on cobalt carbonate (Co(CO₃)₀.₅OH·0.11H₂O) nanowires have also been conducted to investigate surface oxidation. researchgate.net The International XPS Database provides XPS spectra for Cobalt Carbonate (CoCO₃), including survey spectra, chemical state spectra, binding energy values, and FWHM values. xpsdatabase.net

XPS is a powerful tool for confirming the chemical composition and oxidation states of cobalt and the carbonate species, as well as identifying the presence of other functional groups on the surface of this compound materials.

Advanced Spectroscopic Probes for Detailed Electronic and Magnetic Properties (e.g., NMR, EPR, UV-Vis, Mass Spectrometry)

Beyond the commonly used techniques, other advanced spectroscopic methods can provide deeper insights into the electronic structure, magnetic properties, and molecular composition of this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the local environment of atomic nuclei. While this compound itself is paramagnetic, making conventional NMR challenging for the cobalt nucleus, ¹H and ¹³C NMR can be applied to study related complexes or the interaction of cobalt(II) with carbonate/bicarbonate species in solution. For instance, ¹H NMR spectra have been used to investigate cobalt(II) derivatives of conalbumin (B1171528) in the presence of bicarbonate, observing isotropically shifted signals that provide information about the coordination sites. nih.govnih.gov ¹H and ¹³C NMR have also been used to characterize cobalt complexes with chelated carbonate ligands. nih.gov

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is sensitive to species with unpaired electrons, making it suitable for studying paramagnetic Cobalt(II). EPR studies have been conducted on Cobalt(II) in various environments, including cobalt(II) carbonic anhydrase–sulphonamide complexes, to investigate their electronic state and coordination structure. nih.govnih.gov These studies have revealed highly anisotropic spectra indicating a high-spin S=3/2 ground state split into spin doublets. nih.gov EPR has also been used to characterize low-spin cyanide complexes of cobalt(II) carbonic anhydrases. nih.gov Pulsed X-band EPR studies can probe the spin-lattice and spin-spin relaxation times of Co(II) ions. acs.org EPR spectra have also been used to examine cobalt carbonate hydroxide nanowires. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a material, which can be related to its electronic structure and coordination environment. The purplish color of certain cobalt(III) carbonate complexes is related to spin-allowed transitions observed in the UV-Vis spectrum. d-nb.info UV-Vis spectroscopy has been used to study the interaction of cobalt(II) bovine carbonic anhydrase with acetate (B1210297) ions, allowing for the determination of inhibition constants and extrapolated limit spectra of the bound enzyme. nih.gov UV-Vis absorption spectra of Co(II) complexes with specific ligands show d-d bands that can be blue-shifted relative to the aqua-ion, indicating complex formation. nih.gov UV-Vis spectroscopy can also be used for the optical characterization of cobalt-containing nanoparticles. fudutsinma.edu.ng

Mass Spectrometry: Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) mass spectrometry, can be used to determine the molecular weight and identify molecular species, particularly in the study of cobalt complexes or precursors. ESI-MS has been used in the characterization of cobalt(III) carbonate and bicarbonate chelate complexes. nih.gov MALDI-TOF mass spectrometry has been employed to confirm the molecular structure of synthesized cobalt porphyrin complexes. cas.cz

While direct mass spectrometry of solid inorganic this compound might be less common for structural elucidation compared to other techniques, these methods are valuable for characterizing related cobalt-containing molecular species or reaction intermediates.

Thermal Decomposition Pathways and Reaction Kinetics of Cobalt Ii Carbonate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Profiling

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal stability and decomposition profile of cobalt(II) carbonate and its precursors, such as basic cobalt carbonate (Co(OH)x(CO₃)y·nH₂O).

TGA measures the change in mass of a sample as a function of temperature, revealing distinct stages of decomposition. For cobalt carbonate precursors, the initial mass loss observed at lower temperatures (e.g., below 200°C) is typically attributed to dehydration, the removal of physically adsorbed and chemically bound water. researchgate.net This is followed by the primary decomposition of the carbonate itself at higher temperatures.

DTA measures the temperature difference between a sample and an inert reference, providing information about the nature of thermal events. Endothermic peaks in DTA curves correspond to energy-absorbing processes like dehydration and the main decomposition, while exothermic peaks indicate energy-releasing events, such as phase transformations or oxidation of intermediates. For instance, the decomposition of a cobalt(II) complex to form CoO can show several weight loss steps with corresponding endothermic peaks in the TGA/DTA curves. researchgate.net

The thermal stability of this compound is influenced by its synthesis method and whether it is in its pure or basic form. Basic cobalt carbonate, for example, undergoes decomposition at lower temperatures compared to some other metal carbonates. Studies on basic cobalt carbonate show decomposition occurring in consecutive reactions within a temperature range of approximately 136°C to 270°C in air. csu.edu.cn The decomposition of basic cobalt carbonate has been observed to complete around 335°C. akjournals.com

The table below summarizes typical decomposition stages for cobalt carbonate precursors as observed by TGA.

| Temperature Range | Event | Typical Mass Loss (%) |

| < 150°C - 200°C | Dehydration (loss of H₂O) | ~5% - 20% |

| > 200°C - 350°C | Decarbonation (loss of CO₂) | ~30% - 40% |

| > 850°C | Reduction of Co₃O₄ to CoO | Varies |

Note: Specific temperatures and mass loss percentages can vary based on factors like heating rate, atmospheric conditions, and the exact nature of the precursor (e.g., basic cobalt carbonate).

Identification of Thermal Decomposition Products and Subsequent Phase Transformations (e.g., Formation of CoO, Co₃O₄)

The products of the thermal decomposition of this compound are primarily cobalt oxides. The specific oxide formed is highly dependent on the temperature and the gaseous atmosphere present during the process.

In an inert or oxygen-deficient atmosphere, the direct decomposition product is cobalt(II) oxide (CoO), as shown in the following reaction: CoCO₃(s) → CoO(s) + CO₂(g). answers.com

Co₃O₄ is typically formed at temperatures around 300-400°C. csu.edu.cnakjournals.com X-ray diffraction (XRD) analysis confirms that the product obtained by heating basic cobalt carbonate in air at temperatures between 400°C and 900°C is the Co₃O₄ spinel phase. akjournals.com

Further heating leads to subsequent phase transformations. Co₃O₄ is stable in air up to approximately 850-900°C. akjournals.comwikipedia.org Above this temperature, it becomes unstable and decomposes back to CoO, releasing oxygen. akjournals.comwikipedia.orgwikipedia.org This transformation is reversible; upon cooling in an oxygen-containing atmosphere, CoO will re-oxidize to form Co₃O₄. akjournals.com

The table below outlines the cobalt oxide phases formed under different temperature regimes during the thermal decomposition of cobalt carbonate in an oxidizing atmosphere.

| Temperature | Primary Cobalt Oxide Phase | Transformation |

| ~300°C - 850°C | Co₃O₄ (Cobalt(II,III) oxide) | Formation from CoCO₃ decomposition and oxidation |

| > 900°C | CoO (Cobalt(II) oxide) | Decomposition of Co₃O₄ |

| Cooling from >900°C | Co₃O₄ (Cobalt(II,III) oxide) | Re-oxidation of CoO |

Mechanistic Investigations and Kinetic Modeling of Decomposition Processes (e.g., Dehydroxylation, Decarbonation Steps, Avrami-Erofeev Equation)

Kinetic analysis of the decomposition process provides quantitative insights into the reaction rates and mechanisms. Non-isothermal methods, where the sample is heated at a constant rate, are commonly employed. The data from TGA curves can be fitted to various solid-state reaction models to determine the kinetic parameters, such as the activation energy (E) and the reaction model itself.

One of the most frequently applied models for solid-state decompositions, including that of carbonates, is the Avrami-Erofeev equation. csu.edu.cnresearchgate.netkit.edu This equation describes processes that occur via nucleation and growth of the new phase. wikipedia.org The general form of the Avrami-Erofeev equation is: [-ln(1-α)]¹ᐟⁿ = kt where α is the fraction of material transformed, t is time, k is the rate constant, and n is the Avrami exponent, which relates to the nucleation mechanism and geometry of growth. researchgate.net

Kinetic studies on basic cobalt carbonate nanosheets have shown that the decomposition in air occurs through two successive reactions. These have been modeled as a phase boundary contracting reaction followed by a process described by the Avrami-Erofeev equation. csu.edu.cn Such detailed kinetic analysis is crucial for controlling the morphology and properties of the resulting cobalt oxide nanoparticles. csu.edu.cn

The reaction mechanism for the decomposition of basic cobalt carbonate has been proposed to involve dehydroxylation and decarbonation steps, which can be modeled kinetically. csu.edu.cn For instance, one study proposed activation energies of approximately 144 kJ/mol for the dehydroxylation step and 174 kJ/mol for the decarbonation step. csu.edu.cn

Impact of Gaseous Atmosphere (Inert vs. Oxidizing) and Temperature Regimes on Decomposition Characteristics

The gaseous atmosphere is a critical parameter that significantly influences the decomposition pathway and the final products. The primary distinction is between inert (e.g., nitrogen, argon) and oxidizing (e.g., air, oxygen) atmospheres.

In an oxidizing atmosphere like air, the decomposition of this compound typically yields Co₃O₄ as the final stable product at moderate temperatures (e.g., up to 850°C). akjournals.commdpi.com This is because the initially formed CoO is readily oxidized by the surrounding oxygen. wikipedia.org The decomposition of cobalt acetate (B1210297) tetrahydrate in air, a related precursor, also results in Co₃O₄ as the only final product. mdpi.com

In contrast, under an inert atmosphere such as nitrogen, the decomposition process avoids oxidation. The thermal decomposition of cobalt carbonate precursors under nitrogen leads to the formation of cobalt(II) oxide (CoO). mdpi.com Studies on cobalt acetate have shown that under a nitrogen atmosphere, CoO is the final product, which can exist in different polymorphs depending on the temperature. mdpi.com

The temperature regime interacts with the atmospheric conditions to determine the product. Even in an oxidizing atmosphere, high temperatures (above 900°C) favor the formation of CoO due to the thermodynamic instability of Co₃O₄, which decomposes to CoO and O₂. akjournals.comwikipedia.org This equilibrium shifts towards CoO at higher temperatures. However, if this CoO is then cooled in the presence of air, it will re-oxidize back to Co₃O₄. akjournals.com Therefore, to obtain pure CoO, both a high temperature and an inert atmosphere (or subsequent cooling in an inert atmosphere) are required.

The table below summarizes the effect of the atmosphere on the final decomposition product at different temperature regimes.

| Atmosphere | Temperature Regime | Final Product |

| Oxidizing (e.g., Air) | Moderate (~300°C - 850°C) | Co₃O₄ |

| Oxidizing (e.g., Air) | High (> 900°C) | CoO (re-oxidizes to Co₃O₄ on cooling in air) |

| Inert (e.g., Nitrogen) | > 300°C | CoO |

Computational Chemistry and Theoretical Modeling of Cobalt Ii Carbonate Systems

Density Functional Theory (DFT) Simulations for Electronic Structure, Crystal Stability, and Magnetic Anisotropy

Density Functional Theory (DFT) has been extensively employed to investigate the fundamental characteristics of cobalt-containing carbonates. DFT calculations are crucial for understanding the electronic structure, which governs the material's chemical and physical properties. For instance, in studies of cobalt hydroxide (B78521) carbonate, a related compound, DFT simulations employing the generalized gradient approximation (GGA) with a Hubbard parameter (GGA+U) have been used to accurately describe the localized 3d orbitals of Co(II). These calculations have shown that Co(II) ions in such structures prefer a high-spin configuration. arxiv.orgresearchgate.net

DFT is also a powerful tool for assessing crystal stability. Theoretical studies on cobalt hydroxide carbonate have explored the thermodynamic stability of various phases, such as rosasite-like and malachite-like structures, predicting their relative energies. arxiv.orgresearchgate.net In the case of spherocobaltite (CoCO3), DFT calculations have confirmed its stability in the calcite-type structure up to high pressures of at least 56 GPa. colab.ws

Furthermore, DFT is instrumental in probing the magnetic anisotropy of cobalt-based materials. The large magnetic anisotropy in Co(II) compounds is a subject of significant research interest. nih.gov Theoretical studies have explored how the coordination environment of the Co(II) ion influences the magnetic anisotropy energy. nih.govunive.it First-principles calculations based on DFT have been used to understand the modification of magnetocrystalline anisotropy at interfaces, for example, between cobalt and molecular overlayers. aps.org While DFT is widely used, it is acknowledged that for highly accurate predictions of magnetic anisotropy in coordination compounds, more advanced multireference ab initio methods are sometimes necessary. nih.gov

Table 1: DFT-Calculated Properties of Cobalt Carbonate and Related Systems

| System | Computational Method | Investigated Property | Key Finding | Reference |

|---|---|---|---|---|

| CoCO3 (spherocobaltite) | DFT | Crystal Stability under High Pressure | Stable in calcite-type structure up to at least 56 GPa. | colab.ws |

| Co2CO3(OH)2 | DFT (GGA+U) | Thermodynamic Stability of Phases | Rosasite-like and malachite-like phases are energetically very close. | arxiv.orgresearchgate.net |

| Co(II) Coordination Compounds | DFT | Magnetic Anisotropy | Large magnetic anisotropy is a known feature of high-spin Co(II) in specific geometries. | nih.gov |

| Cobalt Surfaces with Adsorbates | DFT | Magnetocrystalline Anisotropy | Adsorption of carbon species can induce a spin reorientation in ultrathin Co films. | unive.it |

Ab Initio Molecular Dynamics and Classical Molecular Dynamics Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD) are powerful simulation techniques for exploring the dynamic behavior of materials in various environments. While specific AIMD and classical MD studies focused solely on Cobalt(II) carbonate are not extensively detailed in the provided search results, the principles of these methods are broadly applicable and have been used for other carbonate systems, providing a framework for understanding CoCO3.

AIMD simulations, which are based on first-principles electronic structure calculations, can provide a highly accurate description of atomic interactions and chemical reactions. For instance, AIMD has been used to study carbonate clumped isotope reordering in calcite, revealing atomistic mechanisms of isotope exchange. nih.gov Such simulations can elucidate the role of water and other species in the dynamic processes at carbonate surfaces. nih.gov For this compound, AIMD could be employed to investigate phenomena such as its dissolution in aqueous environments, the dynamics of ion exchange at its surface, and the initial stages of phase transformations.

Classical MD simulations, which rely on empirical force fields, allow for the simulation of larger systems over longer timescales compared to AIMD. researchgate.net These simulations have been extensively used to study the precipitation, growth, and solvation of carbonates like calcium carbonate. researchgate.netacs.org For this compound systems, classical MD could be utilized to model the interaction of CoCO3 surfaces with complex fluids, the aggregation of nanoparticles, and the transport properties of ions near the carbonate interface. The development of accurate force fields for Co(II) and carbonate ions is a critical prerequisite for meaningful classical MD simulations.

Mechanistic Insights from Computational Studies (e.g., CO2 Reduction, Electrochemical Reactivity, Sorption Processes)

Computational studies, particularly DFT, have provided significant mechanistic insights into processes involving cobalt-based materials, including those relevant to this compound.

CO2 Reduction: The electrocatalytic reduction of carbon dioxide (CO2) is a critical area of research, and cobalt complexes have been identified as promising catalysts. digitellinc.commdpi.com DFT calculations have been instrumental in elucidating the reaction mechanisms. For example, studies on molecular cobalt catalysts have revealed that the catalytic cycle can involve the formation of a metallocarboxylate intermediate. mdpi.com Computational investigations help in understanding the electronic balance between the metal center and the ligand framework, which dictates the selectivity of the CO2 reduction reaction over competing processes like the hydrogen evolution reaction. digitellinc.comacs.org These insights are valuable for designing more efficient and selective catalysts, where this compound could serve as a precursor or a component.

Electrochemical Reactivity: DFT calculations are also used to understand the broader electrochemical reactivity of cobalt compounds. For instance, in the context of lithium-ion battery cathodes, DFT has been used to calculate the molecular orbital energy levels of materials like LiCoO2 to understand their spontaneous conversion to carbonates under atmospheric conditions. acs.org These calculations can predict the thermodynamic driving forces for such reactions. acs.org Similar approaches could be applied to understand the electrochemical stability and reactivity of this compound in various environments.

Sorption Processes: The adsorption of ions onto material surfaces is another area where computational modeling provides valuable mechanistic details. DFT calculations have been used to study the adsorption of Co(II) ions onto materials like graphene oxide. mdpi.com These studies can determine the binding energies of Co(II) with different functional groups on the adsorbent surface and assess the influence of factors like pH and the presence of other ions. mdpi.com This knowledge is crucial for developing effective materials for the removal of cobalt from aqueous solutions, a process where the surface chemistry of cobalt carbonates could play a role.

Table 2: Mechanistic Insights from Computational Studies of Cobalt-Based Systems

| Process | Computational Method | System | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| CO2 Electroreduction | DFT | Molecular Cobalt Complexes | Catalysis can proceed through a metallocarboxylate intermediate. | mdpi.com |

| Electrochemical Conversion | DFT | LiCoO2 to CoCO3 | Thermodynamic analysis reveals the driving force for spontaneous carbonate conversion. | acs.org |

| Co(II) Adsorption | DFT | Co(II) on Graphene Oxide | Oxygen-containing functional groups enhance adsorption efficiency. | mdpi.com |

Predictive Modeling for Rational Design and Property Optimization of this compound-Derived Materials

Predictive modeling, leveraging computational tools, is at the forefront of materials science, enabling the rational design and optimization of novel materials with desired properties. researchgate.netnih.gov

First-principles calculations can be used to predict the existence and stability of new compounds. For example, based on DFT calculations, novel two-dimensional cobalt carbonitride compounds have been predicted. aps.org These theoretical predictions can guide experimental efforts toward synthesizing new materials with potentially interesting electronic and magnetic properties. aps.org In the context of this compound, such predictive modeling could be used to explore the effects of doping with other elements or to design novel composite materials based on CoCO3.

Furthermore, computational approaches are being developed to predict specific material properties with high accuracy. For instance, machine learning models, trained on data from DFT calculations, have been shown to rapidly and accurately predict the axial magnetic anisotropy in Cobalt(II) complexes. nih.gov This approach is significantly faster than traditional quantum chemical calculations and can be used to screen large numbers of candidate molecules for applications in single-ion magnets. nih.gov Such predictive tools can accelerate the discovery and optimization of this compound-derived materials for magnetic applications.

The overarching goal of this predictive modeling is to establish clear relationships between the structure, composition, and properties of materials. nih.gov By understanding these relationships, scientists can rationally design and engineer materials with optimized performance for specific applications, moving beyond traditional trial-and-error experimental approaches. nih.gov

Applications of Cobalt Ii Carbonate in Advanced Materials Research

Precursor Chemistry for the Synthesis of Functional Inorganic Materials

Cobalt(II) carbonate is widely utilized as a starting material for synthesizing a range of functional inorganic materials. Its decomposition upon heating yields cobalt oxides, which are fundamental building blocks for numerous applications. samaterials.comatamanchemicals.comsci-hub.ru

Advanced Synthesis of Cobalt Oxides (CoO, Co₃O₄) with Tailored Architectures

This compound is a common precursor for the synthesis of cobalt oxides, specifically cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co₃O₄). samaterials.comatamanchemicals.comsci-hub.ruwikipedia.org The thermal decomposition of CoCO₃ is a key step in this process. For instance, heating CoCO₃ in the presence of oxygen yields Co₃O₄ and carbon dioxide. atamanchemicals.comwikipedia.org

At higher temperatures, Co₃O₄ can reversibly convert to CoO. atamanchemicals.comwikipedia.org

Controlling the synthesis parameters, such as temperature, time, and the presence of surfactants or templates, allows for the preparation of cobalt oxides with tailored architectures and particle sizes. sci-hub.ruscirp.orgbu.edu.egacs.orgresearchgate.net Hydrothermal and solvothermal methods utilizing cobalt carbonate or cobalt carbonate hydroxide (B78521) precursors have been successfully employed to create materials with diverse morphologies, including nanoparticles, nanorods, nanowires, and complex 3D superstructures like broom-like, dandelion-like, and rose-like architectures. bu.edu.egacs.orgresearchgate.netacs.org These controlled synthesis routes are crucial for achieving desired material properties for specific applications. For example, nanoporous Co₃O₄ particles with pore sizes of 2.5 and 60 nm have been fabricated by calcination of CoCO₃ precursors synthesized in a mixed solvent system. acs.org

Research has explored optimizing precipitation reactions to control the size of cobalt carbonate nanoparticles, which in turn influences the size of the resulting cobalt oxide nanoparticles after calcination. sci-hub.ru Studies have shown that parameters like flow rate and the concentrations of cobalt and carbonate solutions significantly affect the size of the synthesized cobalt carbonate nanoparticles. sci-hub.ru

Role as Precursors for Lithium-Ion Battery Cathode Materials (e.g., LiCoO₂)

This compound is a critical precursor in the manufacturing of cathode materials for lithium-ion batteries, particularly lithium cobalt oxide (LiCoO₂). chemimpex.comsamaterials.comresearchgate.net LiCoO₂ is a widely used cathode material due to its high energy density and stable cycling performance. electrochemsci.orgiieta.org

The synthesis of LiCoO₂ typically involves solid-state reactions between lithium precursors (such as lithium carbonate or lithium hydroxide) and cobalt precursors, with cobalt carbonate being a common choice. electrochemsci.orgresearchgate.netnii.ac.jpresearchgate.netcxlithium.com While high-temperature solid-state methods using cobalt oxide and lithium carbonate are common, using cobalt carbonate directly as a precursor for cobalt oxide can be cost-effective. researchgate.net

Various synthesis methods, including solid-state synthesis, hydrothermal synthesis, sol-gel methods, and solution combustion synthesis, utilize cobalt carbonate or related cobalt carbonate hydroxide precursors to produce LiCoO₂ with controlled properties. researchgate.netelectrochemsci.orgiieta.org For instance, a novel solution combustion synthesis technique has been developed using this compound hydroxide to reduce the heating of off-gases during the process, enabling a non-turbulent and scalable synthesis of LiCoO₂. electrochemsci.org Co-precipitation methods are also employed to prepare LiCoO₂ precursors, which are then mixed with lithium salts and calcined under controlled temperature profiles to obtain the desired layered structure. iieta.org

Cobalt carbonate is also used in the synthesis of more complex lithium-ion battery cathode materials, such as lithium nickel cobalt oxide (LiNi₀.₈Co₀.₂O₂) and ternary manganese–nickel–cobalt carbonate compounds, which can serve as precursors for lithiated cathode materials. xmu.edu.cnworldscientific.comrsc.org

Formation of High-Dispersity Spinel Mixed Oxides

This compound, often in the form of cobalt-iron hydroxide carbonate precursors, is used for the synthesis of high-dispersity spinel mixed oxides. oup.comacs.orgoup.comresearchgate.net These materials, such as cobalt ferrite (B1171679) and mixed cobalt-iron oxides with spinel structures, are synthesized by the thermal decomposition of layered cobalt-iron carbonate hydroxide precursors. oup.comoup.com

The thermal decomposition process and the formation of the spinel structure have been studied, revealing the presence of intermediate hydroxide oxide phases. oup.com By controlling the synthesis conditions, such as the ratio of divalent to trivalent cations in the precursor and the calcination temperature, researchers can influence the composition, morphology, and properties of the resulting spinel mixed oxides. oup.comresearchgate.net These spinel oxides often exhibit high dispersity, with specific surface areas ranging from 90 to 185 m²/g and particle sizes between 6 and 12 nm when synthesized at around 570 K. researchgate.net Cationic vacancies can be detected in samples with a higher iron content. researchgate.net

Catalytic Applications in Chemical Transformations

This compound and its derivatives play significant roles in various catalytic applications, facilitating a range of chemical transformations. chemimpex.comsamaterials.comatamanchemicals.com

Homogeneous and Heterogeneous Catalysis Utilizing this compound and its Derivatives

Cobalt-based materials derived from this compound are employed in both homogeneous and heterogeneous catalytic systems. cxlithium.comoup.comacs.orgresearchgate.net These catalysts are active in various reactions, including the conversion of carbon dioxide into cyclic carbonates. acs.orgresearchgate.netresearchgate.netmdpi.com

In homogeneous catalysis, cobalt complexes derived from this compound can exhibit high activity and selectivity under relatively mild conditions for reactions like CO₂ hydrogenation. researchgate.netmdpi.com These systems often have well-defined active centers, making their reaction mechanisms easier to study. mdpi.com

For heterogeneous catalysis, solid cobalt-based materials, often derived from the thermal decomposition of cobalt carbonate precursors, are used. acs.org These catalysts offer advantages such as easy separation from the reaction mixture and longer service life, making them suitable for industrial applications. mdpi.com Examples include the use of multicomponent cobalt crystals as heterogeneous catalysts for the synthesis of cyclic carbonates from epoxides and CO₂. acs.org

Cobalt's ability to exist in multiple oxidation states contributes to its effectiveness as a catalyst in various redox processes. rsc.org The interaction between cobalt and support materials can also play a crucial role in enhancing catalytic activity. mdpi.com

Electrocatalysis: Focus on Oxygen Evolution Reaction (OER) and Water Oxidation Mechanisms

Cobalt-based electrocatalysts, particularly those with tailored nanostructures and compositions, have shown significant potential as cost-effective alternatives to noble metal catalysts like IrO₂ and RuO₂. frontiersin.orgresearchgate.net Cobalt carbonate hydroxide hydrate (B1144303) nanoarrays grown on carbon cloth have demonstrated excellent electrocatalytic performance for OER in alkaline media, exhibiting a low overpotential of 317 mV at a current density of 10 mA cm⁻² and good stability. frontiersin.org Iron doping in cobalt carbonate hydroxide hydrate nanowires has been shown to further boost OER activity, achieving an overpotential of only 200 mV at 10 mA cm⁻². acs.org

Studies on the electrocatalytic water oxidation mechanism involving cobalt(II) salts in the presence of bicarbonate/carbonate ions suggest a complex process involving multiple cobalt oxidation states (Co²⁺, Co³⁺, Co⁴⁺, and Co⁵⁺) and the formation of peroxycarbonate species. researchgate.netacs.org Carbonate ions can act not only as ligands stabilizing high-oxidation states of transition metal complexes but also as co-catalysts facilitating proton transfer and participating in the oxidation process. researchgate.net

Electrocatalysts derived from colloidal cobalt nanoparticles prepared in carbonate systems have also shown robust activity for water oxidation under mildly alkaline conditions, with low overpotentials and impressive Tafel slopes. acs.orgnih.gov These materials often consist of cobalt oxide and hydroxide carbonate systems, with synergistic bonding potentially improving electron transfer and catalytic performance. acs.org

The electrochemical performance of cobalt-based catalysts for OER is influenced by their morphology, electronic structure, and the presence of oxygen vacancies. frontiersin.orgcapes.gov.br Tailoring these properties through synthesis methods and doping can significantly enhance catalytic activity and stability for water oxidation. acs.orgcapes.gov.br

| Material | Application | Key Findings | Source |

| CoCO₃ precursor | Synthesis of Co₃O₄ nanoparticles | Optimized precipitation yields 53 nm Co₃O₄ nanoparticles. | sci-hub.ru |

| CoCO₃ precursor | Synthesis of nanoporous Co₃O₄ | Calcination of CoCO₃ synthesized in mixed solvent yields nanoporous Co₃O₄ with 2.5 and 60 nm pores. | acs.org |

| Co(CO₃)₀.₅OH·0.₁₁H₂O nanoarrays on carbon cloth | Electrocatalytic OER | Low overpotential (317 mV at 10 mA cm⁻²), good stability. | frontiersin.org |

| Fe-doped Co(CO₃)₀.₅OH·0.₁₁H₂O nanowires | Electrocatalytic OER | Ultra-low overpotential (200 mV at 10 mA cm⁻²), high stability. | acs.org |

| Co-Mn carbonate hydroxide nanosheets | Bifunctional electrocatalyst (OER/HER) | Enhanced OER activity (294 mV at 30 mA cm⁻²), good HER activity. | capes.gov.br |

| Colloidal Co nanoparticles (carbonate system) | Electrocatalytic water oxidation | Low overpotentials (as low as 240 mV), impressive Tafel slopes, good durability. | acs.orgnih.gov |

| CoCO₃ / Li₂CO₃ mixtures | Synthesis of LiCoO₂ cathode material | Solid-state reaction yields LiCoO₂ with good electrochemical properties. | researchgate.net |

| Cobalt-iron hydroxide carbonate precursors | Synthesis of spinel mixed oxides | Yield high-dispersity spinel oxides (6-12 nm particles, 90-185 m²/g surface area). | researchgate.net |

Note: The overpotential values and current densities presented in the table are specific to the experimental conditions reported in the cited studies (e.g., electrolyte concentration, pH).

Involvement in CO and CO₂-related Catalytic Reactions (e.g., Hydrogenation, Oxidation)

Cobalt-based materials, often derived from precursors like this compound, have shown promise as catalysts in reactions involving carbon monoxide (CO) and carbon dioxide (CO₂). These reactions are crucial for various industrial processes, including the production of fuels and chemicals.

Cobalt carbide (Co₂C), which can be synthesized from cobalt precursors, is a promising catalyst for COₓ conversion. nih.gov It exhibits adequate activation of C=O bonds and promotes C-C coupling. nih.gov While Co₂C is commonly used in CO Fischer-Tropsch Synthesis (FTS), its application in CO₂ hydrogenation is also being explored. nih.gov In CO₂ hydrogenation, Co₂C can facilitate the non-dissociative adsorption of CO₂ and CO insertion, potentially enhancing the selectivity of oxygenated compounds. mdpi.com

Studies on cobalt/ceria catalysts have investigated their activity in CO₂ hydrogenation. rsc.org The catalytic activity was found to be dependent on the cobalt loading and metal-support interactions. rsc.org For instance, Co/CeO₂ catalysts have shown superior CO₂ hydrogenation activity compared to cobalt supported on other oxides like ZrO₂ and Gd₂O₃, attributed to enhanced reducibility. mdpi.comrsc.org In these systems, CO₂ can be adsorbed and dissociated to CO, which can then be hydrogenated to methane (B114726) (CH₄). mdpi.com Alternatively, on modified surfaces, CO₂ can be hydrogenated to form HCOO intermediates, leading to the production of C₂₊ hydrocarbons through C-C coupling. mdpi.com

The support material plays a significant role in the performance of cobalt catalysts in CO₂ hydrogenation. nih.gov Modified amorphous silica (B1680970) supports with additive metals like magnesium, calcium, titanium, aluminum, or zirconium can significantly influence the catalytic performance and product selectivity. nih.gov The reducibility of cobalt species, the adsorption strength of reaction intermediates, and the chemical nature of the additive metal are key parameters affecting selectivity. nih.gov

Electrochemical Energy Storage Applications

This compound and its derived compounds are actively researched for their applications in electrochemical energy storage systems, particularly in the development of pseudocapacitor electrode materials and the evaluation of their electrochemical performance in energy conversion systems.

Development as Pseudocapacitor Electrode Materials

Pseudocapacitors, known for their fast charge-discharge behavior, long life, and high capacity, often utilize Co-based materials as anodes. acs.org Cobalt carbonate hydroxide (CCH) has gained attention as a pseudocapacitive material with remarkably high capacitance and cycle stability. acs.org Compared to conventional Co-based anode materials like cobalt oxide (Co₃O₄) and cobalt hydroxide (Co(OH)₂), CCH offers a balance between high capacity and stability. acs.org

Mechanosynthesis has been explored as a method to produce pseudocapacitive CoCO₃ electroactive materials. researchgate.net A hybrid CoCO₃/CoO electrode has demonstrated significant specific capacitance and capacitance retention over extended cycling. researchgate.net

Nickel-cobalt (B8461503) carbonate hydroxide materials with three-dimensional structures have been developed for high-performance supercapacitor electrodes. nih.gov The morphology and the ratio of nickel to cobalt in these materials significantly influence their electrochemical properties. nih.gov

Cobalt hydroxide carbonate nanomaterials tightly anchored on reduced graphene oxide (RGO) sheets have been synthesized for use as anodes in lithium-ion batteries. acs.org This architecture, formed via a confined step-by-step electrochemical catalytic conversion process, facilitates high lithium storage capacity and satisfactory cyclability. acs.org

Electrochemical Performance Evaluation in Energy Conversion Systems

The electrochemical performance of this compound-based materials is evaluated in various energy conversion and storage systems. For pseudocapacitor applications, key metrics include specific capacitance, rate capability, and cycling stability.

Studies on nickel-cobalt carbonate hydroxide electrodes have shown high specific capacitance values, with performance being dependent on the Ni/Co ratio. nih.gov For instance, a specific capacitance of 950.2 F g⁻¹ at 1 A g⁻¹ has been reported for an optimized Ni/Co ratio. nih.gov These materials can also exhibit excellent cycling stability. nih.gov The charge/discharge mechanism in these materials is often dominated by the cobalt carbonate hydroxide component. nih.gov

Electrochemical impedance spectroscopy (EIS) is a common technique used to evaluate the resistive nature of these electrode materials. nih.gov The energy density and power density are also crucial parameters for assessing their performance in energy storage devices. nih.gov

In the context of lithium-ion batteries, carbon-composited Co₃O₄ microspheres, potentially derived from cobalt carbonate precursors, have shown enhanced electrochemical performance as anode materials. mdpi.com These materials can exhibit high discharge capacities and improved cycling stability compared to bare Co₃O₄. mdpi.com The incorporation of graphitic carbon composites enhances structural stability and electronic conductivity. mdpi.com

Electrochemical CO₂ conversion in carbonate/bicarbonate media is another area where the performance of materials is evaluated. researchgate.net While not directly using this compound, this field highlights the broader context of electrochemical processes involving carbonate species for energy conversion. researchgate.net

Nanomaterial Architectures and Their Structure-Property Relationships in Advanced Applications

The properties and performance of this compound-based materials in advanced applications are strongly influenced by their nanomaterial architectures. Controlling the size, shape, and structure at the nanoscale is crucial for optimizing their functionality.

Shape-controlled synthesis of CoCO₃ crystals has been achieved through hydrothermal processes, leading to uniform crystals with novel structures. acs.org These CoCO₃ crystals can serve as efficient precursors for the production of nanoporous Co₃O₄ particles with controlled pore sizes upon calcination. acs.org The resulting nanoporous Co₃O₄ exhibits sensitive response in gas sensing applications. acs.org

Various nanomaterial architectures of cobalt compounds, including nanofibres, nanowires, and nanotubes, have been explored. psu.edu The presence of carbonate during the synthesis of cobalt hydroxide precursors can lead to unique product morphologies. psu.edu For example, hydrated cobalt hydroxy carbonate with a fibrous morphology has been synthesized. psu.edu

The morphology of cobalt carbonate hydroxide (CCH) can significantly impact its pseudocapacitive properties. acs.org Anisotropic morphology, such as one-dimensional structures, can lead to a larger reactive area and higher capacity. acs.org This anisotropy can be controlled by the packing ratio of carbonate ions in the crystal structure. acs.org

In electrocatalytic applications, such as water splitting, this compound-coated nitrogen-doped carbon nanotubes with specific morphologies have been investigated. researchgate.net These architectures can provide abundant anchoring sites, facilitate high-speed electron transfer, and offer a large number of effective catalytic active sites. researchgate.net

Environmental Geochemistry and Role of Cobalt Ii Carbonate

Occurrence and Formation Mechanisms in Natural Geological Systems (e.g., Supergene Zones, Mineral Deposits)

Cobalt(II) carbonate, primarily in its mineral form spherocobaltite, is a relatively rare accessory mineral found in specific geological settings. wikipedia.orghandbookofmineralogy.org It is commonly associated with hydrothermal cobalt-bearing mineral deposits. wikipedia.orghandbookofmineralogy.orggeologyscience.com

A significant occurrence of cobalt carbonates is in the supergene zones of copper-cobalt sulfide (B99878) ore deposits, notably in the Central African Copperbelt. arizona.eduarizona.eduresearchgate.netresearchgate.net In these zones, cobalt carbonates form through supergene processes, which involve the alteration of primary cobalt sulfide ores like carrollite (CuCo₂S₄). arizona.eduarizona.eduresearchgate.net While the exact formation mechanisms can be enigmatic, evidence suggests they often precipitate directly from Co-(Mg)-(Cu)-carbonate-enriched solutions trapped within oxidizing hypogene sulfides. arizona.eduarizona.edu

Besides spherocobaltite (CoCO₃), cobalt can also be incorporated into the structure of other rhombohedral carbonates. Cobalt-rich dolomite (B100054) (Ca(Mg,Co)(CO₃)₂) can accommodate up to 20 mol.% Co, and Co-rich calcite ((Ca,Co)CO₃) can contain up to 2 mol.% Co. arizona.eduarizona.eduresearchgate.net These cobalt-rich carbonates can occur as bands within supergene dolomite, as individual crystals filling void spaces, or as microscopic inclusions. arizona.eduarizona.eduresearchgate.net Other less common cobalt-bearing carbonates include comblainite and kolwezite. arizona.eduarizona.eduresearchgate.net

Reported occurrences of cobalt carbonate minerals include:

| Location | Reported Species |

| Tenke-Fungurume, D.R. Congo | Magnesite-spherocobaltite, spherocobaltite, cobaltoan dolomite |

| Przibram, Bohemia | Cobaltoan dolomite |

| Peramea, Spain | Cobaltoan calcite |

| Durango, Colorado | Kolwezite |

| Kakanda, D.R. Congo | Cobaltoan dolomite, spherocobaltite |

| Bou Azzer, Morocco | Cobaltocalcite, spherocobaltite |

| Schneeberg, Germany | Spherocobaltite |

Note: This table is based on reported occurrences and may not be exhaustive.

While supergene processes are the most common mode of formation for cobalt-rich carbonates, evidence from locations like Bou Azzer suggests they can also form under specific hypogene conditions. arizona.eduarizona.edu

Role in Cobalt Immobilization and Mobility in Aqueous and Terrestrial Environments

Cobalt's behavior in aqueous and terrestrial environments is significantly influenced by its interaction with carbonate. Cobalt exists in soils and water in various forms, including soluble ions, exchangeable forms, and species bound to organic matter, oxides, and carbonates. allresearchjournal.com

This compound itself has low solubility in distilled water, with a solubility product (Ksp) of 1.0 × 10⁻¹⁰. atamanchemicals.comwikipedia.org This low solubility means that under conditions where carbonate is present and pH is suitable, the precipitation of cobalt carbonates can act as a mechanism for immobilizing cobalt, reducing its concentration in the surrounding water. allresearchjournal.comuniovi.es As water alkalinity increases, the proportion of cobalt complexed with carbonate increases, while the concentration of free Co²⁺ decreases. inchem.orgcdc.gov

In soils, cobalt can be precipitated with carbonate minerals, particularly in alkaline conditions, which reduces its availability. allresearchjournal.com The binding of cobalt to the surfaces of carbonate minerals through chemical adsorption as a bicarbonate complex is a possible immobilization mechanism. sarpublication.com

However, the effectiveness of cobalt incorporation into common carbonate minerals like calcite (CaCO₃) for long-term immobilization can be limited. Theoretical studies suggest that significant amounts of cobalt are not expected to substitute into the calcite structure under ambient conditions. uniovi.esarxiv.org Despite this, the precipitation of amorphous or crystalline cobalt hydroxide (B78521) carbonate phases in areas with elevated cobalt concentrations (e.g., mining sites, waste disposal areas) in contact with groundwater and fresh water can play a role in cobalt immobilization. arxiv.org

The mobility of cobalt in the environment is influenced by factors such as pH, organic matter content, soil texture, and the presence of competing ions. allresearchjournal.com While carbonate binding can reduce mobility, changes in environmental conditions, such as a decrease in pH (more acidic conditions), can lead to the dissolution of carbonate minerals and the release of bound cobalt, increasing its mobility in water. cdc.govdcceew.gov.au

Detailed research findings on cobalt fractionation in calcareous soils in Iraq showed that a significant percentage of total cobalt was associated with carbonates, ranging from 19.30% to 34.54% in the study sites. sarpublication.com This highlights the importance of carbonate minerals as a sink for cobalt in certain soil types.

Application of Isotopic Analysis for Paleoclimate Reconstruction and Geochemical Tracing